3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide
Description
3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzenesulfonamide group, a chloro substituent, and a tetrahydrobenzo[b][1,4]oxazepin ring system, making it an interesting subject for research and development.
Properties
IUPAC Name |
3-chloro-N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O4S/c1-14(2)12-24-18-9-8-16(11-19(18)28-13-21(3,4)20(24)25)23-29(26,27)17-7-5-6-15(22)10-17/h5-11,14,23H,12-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDJQVPWAECFSCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the tetrahydrobenzo[b][1,4]oxazepin ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the chloro substituent: This can be achieved through chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the benzenesulfonamide group: This step involves sulfonation reactions, typically using sulfonyl chlorides in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure selective transformations.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and catalysis.
Biology: Its structural features make it a candidate for studying enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzymatic activity. The chloro substituent and oxazepin ring contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds include other benzenesulfonamide derivatives and oxazepin-containing molecules. Compared to these, 3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide stands out due to its unique combination of structural features, which may confer distinct biological activities and chemical reactivity.
Some similar compounds include:
- N-(4-chlorophenyl)-N’-(2-chloro-5-nitrophenyl)urea
- N-(2-chlorophenyl)-N’-(4-chlorophenyl)thiourea
- N-(2-chlorophenyl)-N’-(4-chlorophenyl)urea
These compounds share structural similarities but differ in their specific substituents and functional groups, leading to variations in their chemical and biological properties.
Biological Activity
The compound 3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a complex organic molecule with potential applications in medicinal chemistry. Its unique structural features may confer various biological activities, making it a subject of interest for researchers in pharmacology and drug development. This article will explore the biological activity of this compound, synthesizing findings from diverse sources.
Molecular Characteristics
- Molecular Formula: CHClNOS
- Molecular Weight: Approximately 436.95 g/mol
- Key Structural Features:
- Chloro substituent
- Tetrahydrobenzo[b][1,4]oxazepine core
- Benzenesulfonamide moiety
Synthesis Overview
The synthesis typically involves multi-step organic reactions:
- Formation of the Tetrahydrobenzo[b][1,4]oxazepin Ring: Cyclization of appropriate precursors.
- Chlorination: Introduction of the chloro substituent using reagents like thionyl chloride.
- Sulfonation: Attachment of the benzenesulfonamide group using sulfonyl chlorides.
Pharmacological Effects
Preliminary studies suggest that compounds with similar structural features may exhibit various pharmacological effects, including:
- Anti-inflammatory Activity: Potential modulation of inflammatory pathways.
- Anticancer Properties: Interactions with cellular targets that may inhibit tumor growth.
The exact mechanism of action for 3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is still under investigation. However, it is hypothesized that its biological activity may involve:
- Enzyme Inhibition: Compounds similar to this one often act as enzyme inhibitors, affecting metabolic pathways.
- Receptor Modulation: Interaction with specific receptors could lead to altered cellular responses.
Study 1: Anti-inflammatory Effects
A study examined the anti-inflammatory properties of structurally related compounds in vitro. The results indicated significant inhibition of pro-inflammatory cytokines in cell cultures treated with derivatives of the oxazepine core structure.
Study 2: Anticancer Activity
In another research effort, a series of related compounds were tested for their anticancer activity against various cancer cell lines. The findings suggested that certain derivatives exhibited cytotoxic effects, leading to apoptosis in cancer cells.
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Key Structural Features | Biological Activity |
|---|---|---|---|
| N-(5-isobutyl-3,3-dimethyl-4-oxo-tetrahydrobenzo[b][1,4]oxazepin)butyramide | 921834-31-3 | Lacks chloro substituent | Moderate anti-inflammatory |
| 6-chloro-N-(5-isobutyl-tetrahydrobenzo[b][1,4]oxazepin)benzamide | Not available | Similar core structure | Anticancer properties observed |
The uniqueness of 3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide lies in its specific combination of functional groups that may enhance its biological activity compared to these similar compounds.
Q & A
Q. Table 1: Reaction Optimization Parameters
| Step | Solvent | Temperature | Catalyst | Yield Range |
|---|---|---|---|---|
| Cyclization | Toluene | 110–120°C | – | 60–75% |
| Sulfonamide coupling | Dichloromethane | 0–5°C | Triethylamine | 50–65% |
Basic: What spectroscopic methods are critical for confirming the compound’s structure?
Answer:
- NMR spectroscopy :
- ¹H NMR : Identify protons on the isobutyl group (δ 0.8–1.2 ppm, doublet) and aromatic protons (δ 6.5–8.0 ppm) .
- ¹³C NMR : Confirm carbonyl (C=O, δ 170–180 ppm) and sulfonamide (SO₂, δ 40–50 ppm) groups .
- Mass spectrometry (HRMS) : Verify molecular weight (expected [M+H]⁺: ~465.1 g/mol) .
- IR spectroscopy : Detect sulfonamide S=O stretches (~1350 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
Advanced: How can researchers resolve contradictions in reported physical properties (e.g., melting point)?
Answer:
Discrepancies in properties like melting point arise from polymorphic forms or impurities. Mitigation strategies:
- Recrystallization : Test solvents (e.g., ethanol, acetone) under varying cooling rates to isolate stable crystalline forms .
- DSC/TGA : Use differential scanning calorimetry to characterize thermal behavior and identify polymorphs .
- Purity validation : Cross-check with HPLC (≥95% purity threshold) and elemental analysis (C, H, N, S within ±0.3% theoretical) .
Advanced: What experimental approaches elucidate the compound’s mechanism of action in biological systems?
Answer:
- Target identification :
- SPR/BLI : Screen against kinase or protease libraries using surface plasmon resonance/biolayer interferometry .
- Cellular thermal shift assay (CETSA) : Confirm target engagement by monitoring protein stability shifts post-treatment .
- Pathway analysis :
- Western blotting : Quantify downstream signaling proteins (e.g., phosphorylated ERK or AKT) .
- RNA-seq : Identify differentially expressed genes in treated vs. control cells .
Q. Table 2: Biological Assay Design
| Assay | Target Class | Readout | Sensitivity |
|---|---|---|---|
| CETSA | Kinases | Protein denaturation | 1–10 µM |
| SPR | Proteases | Binding affinity (KD) | nM range |
Advanced: How do substituents (e.g., isobutyl vs. allyl) on the oxazepine ring influence reactivity and bioactivity?
Answer:
- Reactivity :
- Isobutyl : Enhances steric hindrance, reducing nucleophilic attack on the sulfonamide group .
- Allyl : Enables Michael addition or epoxidation for further derivatization .
- Bioactivity :
- Isobutyl : Increases lipophilicity (logP ~3.5), improving membrane permeability .
- Allyl : Introduces electrophilic sites for covalent binding to cysteine residues in target proteins .
Methodological note : Compare analogues via:
- Molecular docking : Analyze binding poses with homology models (e.g., COX-2 or HDACs) .
- SAR studies : Synthesize derivatives with systematic substituent variations and test in enzyme inhibition assays .
Advanced: What strategies address low aqueous solubility in in vivo studies?
Answer:
- Prodrug design : Introduce phosphate or PEG groups at the sulfonamide nitrogen .
- Formulation : Use lipid-based carriers (e.g., liposomes) or co-solvents (e.g., Cremophor EL) .
- Salt formation : React with sodium bicarbonate to generate a water-soluble sodium sulfonate .
Q. Validation :
- Solubility testing : Shake-flask method in PBS (pH 7.4) with HPLC quantification .
- Pharmacokinetics : Measure plasma concentration in rodent models after oral/intravenous administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
